molecular formula C18H15BrClN3O2 B2899353 (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223911-74-7

(3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2899353
CAS No.: 1223911-74-7
M. Wt: 420.69
InChI Key: RLMGZWXOUUABHC-UHFFFAOYSA-N
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Description

The compound “(3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a triazole-based derivative characterized by a 1,2,3-triazole core substituted with a 4-bromo-3-methylphenyl group at the N1 position, a methyl group at C5, and a carboxylate ester moiety at C2. The ester group is further functionalized with a 3-chlorophenylmethyl substituent. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~4.5–5.0) and a molecular weight of ~540–550 g/mol, depending on isotopic variations .

Properties

IUPAC Name

(3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3O2/c1-11-8-15(6-7-16(11)19)23-12(2)17(21-22-23)18(24)25-10-13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMGZWXOUUABHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. The key steps include the formation of the triazole ring and the subsequent functionalization of the aromatic rings. Common reagents used in the synthesis include azides, alkynes, and various halogenating agents. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition reactions.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by employing continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various substituted triazoles and their derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a promising candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its triazole moiety is known to interact with various biological targets, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

(a) [2-(4-Ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (C200-6217)

  • Structural Differences : Replaces the 3-chlorophenylmethyl ester with an oxazole-containing substituent.
  • Physicochemical Properties :
    • Molecular Weight: 541.4 g/mol (vs. ~540 g/mol for the target compound).
    • logP: 4.69 (similar lipophilicity).
    • Polar Surface Area: 80.9 Ų (slightly higher due to oxazole’s heteroatoms) .
  • Functional Implications : The oxazole moiety may enhance π-π stacking interactions in biological systems but reduce metabolic stability compared to the simpler benzyl ester in the target compound.

(b) (4-Chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (F152-0475)

  • Structural Differences : Features dual chlorine substituents (4-Cl on benzyl ester, 3-Cl on triazole-linked phenyl) instead of bromine.
  • Physicochemical Properties :
    • Molecular Weight: 362.2 g/mol (smaller due to absence of bromine).
    • logP: ~4.2 (lower due to reduced halogen bulk) .

Functional Group Modifications

(a) Ethyl 1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

  • Structural Differences : Replaces the 3-chlorophenylmethyl ester with an ethyl group and lacks bromine.
  • Physicochemical Properties :
    • Molecular Weight: 279.7 g/mol (significantly lighter).
    • Corrosion Inhibition Efficiency: 89% at 500 ppm in HCl (target compound’s bromine may enhance this property via stronger adsorption) .
  • Functional Implications : The simpler ester group improves aqueous solubility but reduces thermal stability compared to aromatic esters.

(b) N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamides

  • Structural Differences : Carboxamide replaces the carboxylate ester; 4-methylphenyl substitutes the brominated aryl group.
  • Physicochemical Properties :
    • Hydrogen Bonding: Increased due to the amide group (vs. ester’s weaker dipole interactions).
    • Antimicrobial Activity: Moderate to high (MIC 8–32 µg/mL against S. aureus), suggesting ester-to-amide substitution alters target engagement .

Positional Isomers and Bioactivity

Ethyl 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

  • Structural Differences : Chlorine at the 3-position on the triazole-linked phenyl (vs. 4-bromo-3-methyl in the target).
  • Functional Implications :
    • Antimicrobial Activity: Enhanced against Gram-negative bacteria (e.g., E. coli MIC 16 µg/mL) compared to brominated analogues, likely due to optimized halogen positioning for membrane penetration .

Biological Activity

The compound (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
  • Molecular Formula : C18H15BrClN3O2
  • Molecular Weight : 396.68 g/mol

The biological activity of triazole compounds is often attributed to their ability to interact with various biological targets. The triazole ring in this compound plays a crucial role in its mechanism of action:

  • Enzyme Inhibition : The triazole moiety has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission and cognitive functions .
  • Antiproliferative Activity : Studies have indicated that triazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to cell cycle arrest and reduced cell migration .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including HCT116 and MCF-7, with IC50 values indicating potent antiproliferative activity .
  • Mechanisms : The anticancer effects are mediated through apoptosis induction and inhibition of key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties:

  • Broad Spectrum : They exhibit activity against a variety of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Other Biological Activities

The compound may also possess:

Research Findings and Case Studies

A review of literature reveals significant findings regarding the biological activity of triazole derivatives:

StudyFindings
Wei et al. (2019)Demonstrated that triazole compounds induced apoptosis in cancer cells via mitochondrial pathways.
Yu et al. (2020)Reported enhanced anticancer activity under hypoxic conditions with specific triazole hybrids showing IC50 values as low as 0.01 µM against HT-29 cells.
PMC Article (2023)Discussed the broad-spectrum antimicrobial properties of 1,2,3-triazoles, highlighting their potential in treating infectious diseases .

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